molecular formula C5H6INO B11882954 (4-Iodo-1H-pyrrol-2-yl)methanol

(4-Iodo-1H-pyrrol-2-yl)methanol

Cat. No.: B11882954
M. Wt: 223.01 g/mol
InChI Key: NPHFVBYTCILNEC-UHFFFAOYSA-N
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Description

(4-Iodo-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C5H6INO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of an iodine atom at the 4-position and a hydroxymethyl group at the 2-position makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-1H-pyrrol-2-yl)methanol typically involves the iodination of a pyrrole derivative followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 4-iodopyrrole with formaldehyde under basic conditions to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination and subsequent functionalization of pyrrole derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the iodine atom, yielding simpler pyrrole derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiols under mild heating.

Major Products:

    Oxidation: Formation of 4-formyl-1H-pyrrole-2-ylmethanol or 4-carboxy-1H-pyrrole-2-ylmethanol.

    Reduction: Formation of 1H-pyrrol-2-ylmethanol.

    Substitution: Formation of 4-substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Iodo-1H-pyrrol-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Iodo-1H-pyrrol-2-yl)methanol is largely dependent on its interaction with biological targets. The iodine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Specific pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating its precise mechanisms.

Comparison with Similar Compounds

  • (4-Bromo-1H-pyrrol-2-yl)methanol
  • (4-Chloro-1H-pyrrol-2-yl)methanol
  • (4-Fluoro-1H-pyrrol-2-yl)methanol

Comparison: (4-Iodo-1H-pyrrol-2-yl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher electronegativity of iodine influence the compound’s chemical behavior, making it more suitable for specific applications in synthesis and research.

Properties

Molecular Formula

C5H6INO

Molecular Weight

223.01 g/mol

IUPAC Name

(4-iodo-1H-pyrrol-2-yl)methanol

InChI

InChI=1S/C5H6INO/c6-4-1-5(3-8)7-2-4/h1-2,7-8H,3H2

InChI Key

NPHFVBYTCILNEC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1I)CO

Origin of Product

United States

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